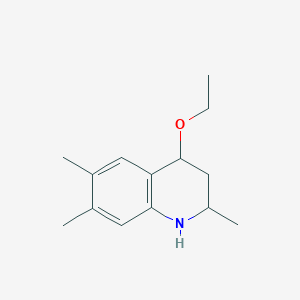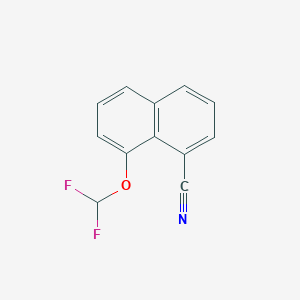
(4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol is an organic compound that belongs to the class of naphthalenes It is characterized by a tetrahydronaphthalene core substituted with isopropyl and methyl groups, and a methanol functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalene.
Hydroxymethylation: The key step involves the hydroxymethylation of the tetrahydronaphthalene derivative. This can be achieved using formaldehyde and a suitable base under controlled conditions to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance the reaction rate.
Temperature and Pressure: Maintaining optimal temperature and pressure conditions to favor the desired reaction.
Purification: Employing purification techniques such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
(4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzymatic reactions and receptor binding, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Isopropyl-6-methyl-1-methylene-1,2,3,4-tetrahydronaphthalene
- 4-Isopropyl-6-methyl-1-tetralone
- 6-methyl-1-methylidene-4-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene
Uniqueness
(4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol is unique due to the presence of the methanol group, which imparts distinct chemical and physical properties. This functional group allows for a variety of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C15H22O |
|---|---|
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
(6-methyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol |
InChI |
InChI=1S/C15H22O/c1-10(2)13-7-5-12(9-16)14-6-4-11(3)8-15(13)14/h4,6,8,10,12-13,16H,5,7,9H2,1-3H3 |
Clé InChI |
BUWBDLPIZWRQCA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(CCC2C(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B11884466.png)




![N-(6-Azaspiro[2.5]octan-1-ylmethyl)cyclobutanecarboxamide](/img/structure/B11884500.png)
